molecular formula C12H13BrO2 B13581974 2-(7-Bromotetralin-2-yl)acetic acid

2-(7-Bromotetralin-2-yl)acetic acid

Cat. No.: B13581974
M. Wt: 269.13 g/mol
InChI Key: LDXUYPGCRIAXRL-UHFFFAOYSA-N
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Description

2-(7-Bromotetralin-2-yl)acetic acid is an organic compound that belongs to the class of acetic acids It features a bromine atom attached to a tetralin ring, which is a hydrogenated derivative of naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromotetralin-2-yl)acetic acid typically involves the bromination of tetralin followed by the introduction of an acetic acid moiety. One common method involves the bromination of tetralin using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 7-bromotetralin is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromotetralin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 7-bromo-2-tetralone, while reduction can produce 2-tetralinylacetic acid. Substitution reactions can result in various functionalized derivatives of the original compound .

Scientific Research Applications

2-(7-Bromotetralin-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-Bromotetralin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetic acid moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2-(7-Chlorotetralin-2-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine.

    2-(7-Fluorotetralin-2-yl)acetic acid: Features a fluorine atom in place of bromine.

    2-(7-Iodotetralin-2-yl)acetic acid: Contains an iodine atom instead of bromine.

Uniqueness

2-(7-Bromotetralin-2-yl)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its

Properties

IUPAC Name

2-(7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c13-11-4-3-9-2-1-8(6-12(14)15)5-10(9)7-11/h3-4,7-8H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXUYPGCRIAXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1CC(=O)O)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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